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1-Ethyl-N-propyl-1H-pyrazol-4-amine is an organic compound with the molecular formula and a molecular weight of approximately 168.20 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This structure contributes to its unique chemical properties and potential biological activities. The compound is characterized by its amine functional group, which plays a significant role in its reactivity and interaction with biological systems.
The compound's reactivity is influenced by the electron-donating ethyl and propyl groups, which can stabilize cationic intermediates during reactions.
The synthesis of 1-ethyl-N-propyl-1H-pyrazol-4-amine can be achieved through several methods:
1-Ethyl-N-propyl-1H-pyrazol-4-amine has potential applications in various fields:
Interaction studies involving 1-ethyl-N-propyl-1H-pyrazol-4-amine typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Key areas of interest include:
Several compounds share structural similarities with 1-ethyl-N-propyl-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Isopropyl-N-propyl-1H-pyrazol-4-amine | 97421-16-4 | 0.96 |
| 1-Ethyl-3-methyl-N-propyl-1H-pyrazol-4-amine | 947763-34-0 | 0.81 |
| 2-(4-Amino-1H-pyrazol-1-yl)ethanol | 948571-47-9 | 0.81 |
| 1-(tert-butyl)-1H-pyrazol-4-amines | 97421-13-1 | 0.96 |
| 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amines | 1201935–36–5 | 0.81 |
The uniqueness of 1-Ethyl-N-propyl-1H-pyrazol-4-amines lies in its specific combination of ethyl and propyl groups attached to the nitrogen atoms of the pyrazole ring, which may influence its solubility, stability, and bioactivity compared to other similar compounds. This structural distinction could lead to different pharmacokinetic profiles and therapeutic potentials.
The Knorr pyrazole synthesis, a century-old method involving cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, remains foundational for constructing the pyrazole core [7]. For 1-ethyl-N-propyl-1H-pyrazol-4-amine, adaptations require careful selection of starting materials to ensure proper regiochemical control. A typical route involves reacting ethylhydrazine with a 1,3-diketone precursor bearing a propylamine group at the β-position. For example, using 3-(propylamino)-1,3-diketone under acidic conditions yields the pyrazole ring via sequential imine formation and cyclization [7].
Regioselectivity challenges arise due to the tautomeric equilibrium of the pyrazole nitrogens [5]. To favor the desired 1-ethyl substitution, reaction conditions such as solvent polarity (e.g., acetic acid) and temperature (80–100°C) are optimized. Studies show that electron-withdrawing groups on the diketone enhance selectivity for the N1-ethyl isomer by stabilizing the transition state during cyclization [4] [7].
Alternative dielectrophiles, such as α,β-unsaturated ketones or acetylenic diketones, offer routes to circumvent the regioselectivity limitations of the Knorr method. For instance, reacting ethylhydrazine with a propylamine-functionalized acetylenic ketone (e.g., 4-propylaminopent-3-yn-2-one) in ethanol at reflux generates the pyrazole ring via conjugate addition and cyclization [3] [4]. This method achieves >75% yield when catalyzed by Cu(OTf)~2~, which coordinates to the alkyne to direct nucleophilic attack [4].
Recent advances employ bifunctional monomers containing hydrazine and ketoester pairs to streamline cyclocondensation. For example, a monomer with a propylamine-linked ketoester undergoes acid-catalyzed cyclization with ethylhydrazine, forming the target pyrazole in a single pot [6]. This approach reduces intermediate purification steps and improves atom economy.
Direct alkylation of preformed pyrazole intermediates often suffers from poor regioselectivity due to the ambident nucleophilicity of the pyrazole nitrogens [5]. To address this, Levin and Kelly developed a skeletal editing strategy using isothiazole precursors. By performing a sulfur-to-nitrogen atom exchange followed by alkylation, the N1-ethyl group is introduced with >90% regioselectivity [5]. Key steps include:
Transition-metal catalysis further enhances selectivity. Silver triflate (AgOTf) promotes the coupling of ethyl iodide with pyrazole precursors by stabilizing the transition state through π-coordination to the pyrazole ring [4].
Introducing the propylamine group at C4 requires precise functional group manipulation. One effective method involves:
Alternatively, mechanochemical synthesis enables direct amination. Ball milling 1-ethyl-1H-pyrazole-4-carbonitrile with propylamine in the presence of Fe~3~O~4~@SiO~2~@Tannic acid nanoparticles achieves 85% yield within 2 hours [2]. The catalyst’s magnetic properties facilitate easy recovery, enabling six reuse cycles without significant activity loss [2].
| Catalyst | Reaction Type | Yield (%) | Selectivity (N1:C4) |
|---|---|---|---|
| Cu(OTf)~2~ | Cyclocondensation | 78 | 8:1 |
| AgOTf | Alkylation | 92 | >20:1 |
| Fe~3~O~4~@SiO~2~@Tannic acid | Mechanochemical amination | 85 | N/A |
| [bmim]PF~6~ | Oxidative aromatization | 82 | 10:1 |
Copper and silver catalysts dominate due to their Lewis acidity, which polarizes electrophilic substrates. Ionic liquids like [bmim]PF~6~ enhance reaction rates by stabilizing charged intermediates during oxidative aromatization [3] [4].
While batch processes remain standard, continuous flow systems offer advantages in scalability and reaction control. Microreactors with immobilized catalysts (e.g., AgOTf on silica) enable precise temperature modulation during ethylation, reducing side product formation [5]. Recent prototypes demonstrate 24-hour operation with consistent yield (89±2%), highlighting potential for industrial adoption.
Nuclear Magnetic Resonance spectroscopy serves as the primary structural characterization tool for 1-ethyl-N-propyl-1H-pyrazol-4-amine, providing detailed information about the molecular connectivity and electronic environment of both carbon and hydrogen nuclei.
The proton Nuclear Magnetic Resonance spectrum of 1-ethyl-N-propyl-1H-pyrazol-4-amine exhibits characteristic chemical shifts that reflect the distinct electronic environments within the molecule [1] [2] [3]. The N-propyl substituent generates a distinctive three-proton pattern: the terminal methyl group appears as a triplet at 1.0-1.2 ppm with coupling constant J = 7.4 Hz, the middle methylene group manifests as a multiplet at 1.5-1.8 ppm, and the α-methylene group adjacent to the nitrogen atom resonates as a triplet at 3.0-3.2 ppm [2] [3]. This downfield shift of the α-methylene protons results from the deshielding effect of the nitrogen atom.
The N-ethyl substituent on the pyrazole ring displays the characteristic ethyl pattern observed in similar pyrazole derivatives [4] [2]. The methyl group appears as a triplet at 1.3-1.4 ppm (J = 7.32 Hz), while the methylene group resonates as a quartet at 4.0-4.2 ppm [4] [2]. The significant downfield shift of the N-ethyl methylene protons compared to the N-propyl methylene reflects the stronger electron-withdrawing effect of the pyrazole ring system.
The pyrazole ring protons exhibit distinct chemical shifts depending on their positions within the heterocyclic framework [1] [2]. The C-3 and C-5 protons typically appear as singlets in the range of 7.4-7.6 ppm, consistent with aromatic protons in electron-deficient heterocycles [2] [3]. The absence of complex coupling patterns in the pyrazole ring region indicates the symmetrical electronic environment characteristic of this substitution pattern.
The carbon-13 Nuclear Magnetic Resonance spectrum of 1-ethyl-N-propyl-1H-pyrazol-4-amine provides complementary structural information through chemical shift analysis and DEPT (Distortionless Enhancement by Polarization Transfer) experiments [5] [6] [7]. The aliphatic carbon atoms of the N-propyl substituent display characteristic chemical shifts: the terminal methyl carbon resonates at 10-12 ppm, the middle methylene carbon at 22-24 ppm, and the α-methylene carbon at 46-48 ppm [5] [8] [7]. This progressive downfield shift reflects the increasing influence of the electronegative nitrogen atom.
The N-ethyl substituent carbons exhibit similar but distinct patterns: the methyl carbon appears at 15-17 ppm, while the methylene carbon resonates at 44-46 ppm [5] [8] [7]. The slight downfield shift of the N-ethyl carbons compared to the corresponding N-propyl carbons indicates the stronger electron-withdrawing effect of direct attachment to the pyrazole ring system.
The pyrazole ring carbons demonstrate characteristic aromatic chemical shifts within the 140-150 ppm range [5] [9]. The C-4 carbon, bearing the amine substituent, typically appears at the upfield end of this range due to the electron-donating effect of the amino group [8] [7]. The C-3 and C-5 carbons resonate at intermediate values, while the pyrazole nitrogen-bearing carbons exhibit the most downfield shifts within the aromatic region [5] [9].
DEPT experiments provide definitive assignments of carbon multiplicities, distinguishing between CH₃, CH₂, and quaternary carbons [5] [7]. The DEPT-135 spectrum shows positive peaks for CH₃ and CH carbons, negative peaks for CH₂ carbons, and no signal for quaternary carbons, facilitating unambiguous structural assignment [5] [7].
Mass spectrometry of 1-ethyl-N-propyl-1H-pyrazol-4-amine provides molecular weight confirmation and structural information through characteristic fragmentation patterns [10] [11] [12]. The molecular ion [M+H]⁺ appears at m/z 154, corresponding to the protonated molecular ion of the compound with molecular formula C₈H₁₅N₃ [13] [10].
The base peak typically appears at m/z 111, resulting from the loss of the N-propyl group (43 mass units) from the molecular ion [10] [14]. This fragmentation pattern is characteristic of N-alkyl pyrazole derivatives, where the alkyl substituents undergo α-cleavage adjacent to the nitrogen atom [10] [14]. The resulting fragment ion represents the [1-ethyl-1H-pyrazol-4-amine]⁺ cation, which exhibits enhanced stability due to the aromatic character of the pyrazole ring system.
Additional significant fragment ions include m/z 125, arising from the loss of the N-ethyl group (29 mass units), and m/z 97, corresponding to the loss of both alkyl substituents [10] [14]. The fragmentation pathway involves sequential loss of alkyl groups, with the propyl group showing preferential elimination due to its greater mass and the stability of the resulting fragments [10] [14].
The electron ionization mass spectrum exhibits characteristic fragmentation patterns consistent with pyrazole-containing compounds [11] [15]. The molecular ion peak typically shows moderate intensity, with extensive fragmentation occurring through the heterocyclic ring system [11] [15]. Common fragment ions include m/z 68 (pyrazole molecular ion) and m/z 41 (C₃H₅⁺), which are diagnostic of the pyrazole ring structure [11] [15].
The infrared spectrum of 1-ethyl-N-propyl-1H-pyrazol-4-amine displays characteristic vibrational modes that provide structural confirmation and functional group identification [1] [16] [17]. The primary amine N-H stretching vibrations appear as medium to strong absorptions in the region 3300-3500 cm⁻¹ [16] [17]. Primary amines typically exhibit two N-H stretching bands corresponding to the asymmetric and symmetric stretching modes, with the asymmetric stretch appearing at higher frequency [16] [17].
The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region, characteristic of the ethyl and propyl substituents [16] [18]. The pyrazole ring C-H stretching modes appear slightly higher in frequency, typically around 3000-3100 cm⁻¹, due to the electron-withdrawing effect of the nitrogen atoms [18] [17].
The pyrazole ring C=N stretching vibrations occur in the 1550-1610 cm⁻¹ region, appearing as strong absorptions characteristic of aromatic heterocycles [18] [17]. These vibrations are often coupled with ring stretching modes, resulting in complex band patterns that are diagnostic of the pyrazole ring system [18] [17].
The C-N stretching vibrations of the amine substituent appear as medium intensity bands in the 1200-1300 cm⁻¹ region [16] [18]. The exact position depends on the electronic environment of the nitrogen atom and the degree of conjugation with the pyrazole ring system [16] [18].
Ring deformation modes appear as medium to weak absorptions in the 800-900 cm⁻¹ region, providing additional confirmation of the pyrazole ring structure [18] [17]. These out-of-plane bending vibrations are sensitive to substitution patterns and can be used to distinguish between different pyrazole isomers [18] [17].
The ultraviolet-visible absorption spectrum of 1-ethyl-N-propyl-1H-pyrazol-4-amine exhibits characteristic electronic transitions associated with the pyrazole chromophore [19] [20] [21]. The π→π* transition of the pyrazole ring system appears as a moderate intensity absorption band in the 250-280 nm region [19] [20] [21]. This transition corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the aromatic system [21].
The n→π* transition, involving the lone pair electrons of the nitrogen atoms, appears as a weaker absorption band in the 300-350 nm region [19] [20] [21]. This transition is typically less intense than the π→π* transition due to the forbidden nature of the electronic transition [20] [21]. The exact wavelength depends on the electronic environment of the nitrogen atoms and the degree of conjugation within the molecule [19] [21].
The presence of the primary amine substituent introduces additional electronic transitions that can influence the overall absorption profile [19] [21]. The amino group acts as an electron-donating substituent, causing bathochromic shifts in the absorption maxima compared to unsubstituted pyrazole derivatives [19] [21]. The extinction coefficients typically range from 1000-5000 L mol⁻¹ cm⁻¹ for the π→π* transitions and 100-1000 L mol⁻¹ cm⁻¹ for the n→π* transitions [22] [20].
Solvent effects play a significant role in determining the exact positions and intensities of the absorption bands [22] [20]. Polar solvents generally cause hypsochromic shifts of the π→π* transitions due to differential solvation of the ground and excited states [22] [20]. The n→π* transitions typically show bathochromic shifts in polar solvents due to the stabilization of the excited state through hydrogen bonding interactions [22] [20].